Cyclopentanemethanol, 4-amino-3-fluoro-2-hydroxy-, (1alpha,2beta,3alpha,4alpha)-(9CI) Cyclopentanemethanol, 4-amino-3-fluoro-2-hydroxy-, (1alpha,2beta,3alpha,4alpha)-(9CI)
Brand Name: Vulcanchem
CAS No.: 110289-08-2
VCID: VC20757721
InChI: InChI=1S/C6H12FNO2/c7-5-4(8)1-3(2-9)6(5)10/h3-6,9-10H,1-2,8H2/t3-,4-,5-,6-/m0/s1
SMILES: C1C(C(C(C1N)F)O)CO
Molecular Formula: C6H12FNO2
Molecular Weight: 149.16 g/mol

Cyclopentanemethanol, 4-amino-3-fluoro-2-hydroxy-, (1alpha,2beta,3alpha,4alpha)-(9CI)

CAS No.: 110289-08-2

Cat. No.: VC20757721

Molecular Formula: C6H12FNO2

Molecular Weight: 149.16 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanemethanol, 4-amino-3-fluoro-2-hydroxy-, (1alpha,2beta,3alpha,4alpha)-(9CI) - 110289-08-2

Specification

CAS No. 110289-08-2
Molecular Formula C6H12FNO2
Molecular Weight 149.16 g/mol
IUPAC Name (1S,2S,3S,5S)-3-amino-2-fluoro-5-(hydroxymethyl)cyclopentan-1-ol
Standard InChI InChI=1S/C6H12FNO2/c7-5-4(8)1-3(2-9)6(5)10/h3-6,9-10H,1-2,8H2/t3-,4-,5-,6-/m0/s1
Standard InChI Key RIAXVZVLYAOIKJ-BXKVDMCESA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@H]1N)F)O)CO
SMILES C1C(C(C(C1N)F)O)CO
Canonical SMILES C1C(C(C(C1N)F)O)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator